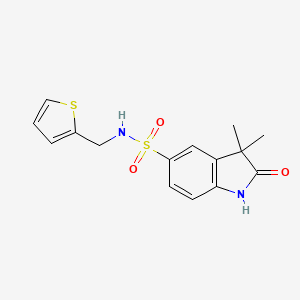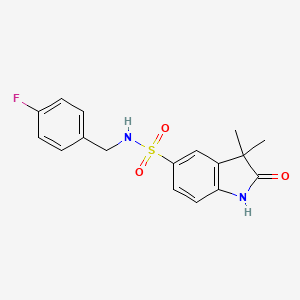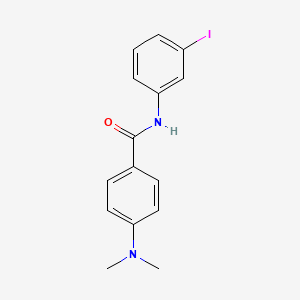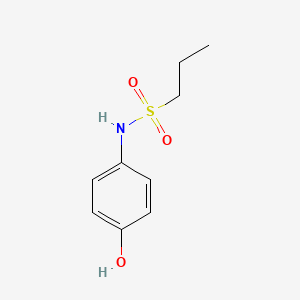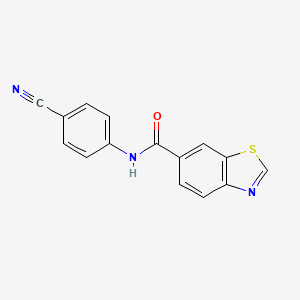
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide, also known as CTB or compound 8, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In addition, this compound has been reported to have anti-inflammatory and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide is its potential as a therapeutic agent for cancer treatment. This compound has been shown to exhibit anti-cancer activity in various cancer cell lines, and its mechanism of action involves the inhibition of signaling pathways that are commonly dysregulated in cancer. However, there are also some limitations to using this compound in lab experiments. For example, the solubility of this compound in water is relatively low, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of this compound in animals and humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail, particularly its interactions with specific signaling pathways and proteins. Furthermore, the potential use of this compound in combination with other anti-cancer agents should be explored, as well as its potential as a therapeutic agent for other diseases, such as inflammation and viral infections.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide involves the condensation of 2-aminothiophenol and 4-cyanobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, followed by the addition of a carboxylic acid, such as oxalic acid, to form the carboxamide group. The final product is obtained after purification using column chromatography or recrystallization. The yield of this compound synthesis can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-8-10-1-4-12(5-2-10)18-15(19)11-3-6-13-14(7-11)20-9-17-13/h1-7,9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJABMIUOOWUERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

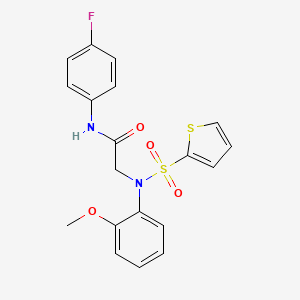
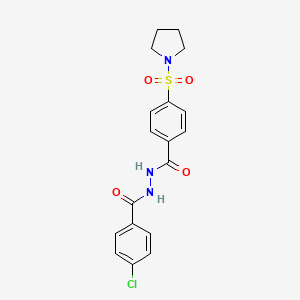

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
